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Compound of Interest

Compound Name: (4-Benzylmorpholin-2-yl)methanol

Cat. No.: B142203

An In-Depth Technical Guide to (4-Benzylmorpholin-2-yl)methanol: Synthesis, Properties,
and Applications in Drug Discovery

Introduction

(4-Benzylmorpholin-2-yl)methanol is a chiral organic compound featuring a morpholine
scaffold, a key structural motif in medicinal chemistry. The morpholine ring is recognized as a
"privileged structure” due to its favorable physicochemical, biological, and metabolic properties.
[1] It is a versatile and readily accessible building block incorporated into numerous approved
and experimental drugs.[1] The presence of a benzyl group on the nitrogen and a
hydroxymethyl group at the 2-position, along with its chirality, makes (4-benzylmorpholin-2-
yl)methanol a valuable intermediate in the synthesis of complex, biologically active molecules,
particularly those targeting the central nervous system. This guide provides a comprehensive
overview of its synthesis, chemical properties, and significant applications in drug development,
with a focus on its role as a key precursor for neurokinin-1 (NK1) receptor antagonists.

Physicochemical Properties

While detailed experimental data for all physicochemical properties of (4-Benzylmorpholin-2-
yl)methanol are not extensively published, its basic properties can be summarized as follows:
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Property Value Source
CAS Number 40987-24-4 [2][3]
Molecular Formula C12H17NO2 [2][3]
Molecular Weight 207.27 g/mol [2]

Colorless to light yellow ) )
Appearance ] o MySkinRecipes
viscous liquid

Room temperature, dry and ] ]
Storage MySkinRecipes
sealed

Note: "MySkinRecipes" is a commercial supplier and is not a peer-reviewed scientific source.

The chiral nature of this molecule means it exists as two enantiomers, (R)-(4-
benzylmorpholin-2-yl)methanol and (S)-(4-benzylmorpholin-2-yl)methanol. The specific
stereochemistry is crucial for its application in asymmetric synthesis, as enantiomers often
exhibit distinct biological activities.

Synthesis of (4-Benzylmorpholin-2-yl)methanol

A specific, detailed, and publicly available synthesis of (4-benzylmorpholin-2-yl)methanol
from simple achiral precursors is not extensively documented in the readily available scientific
literature. However, based on general methods for the asymmetric synthesis of 2-substituted
chiral morpholines, a plausible synthetic route can be proposed. One of the most effective
modern methods for accessing chiral 2-substituted morpholines is the asymmetric
hydrogenation of dehydromorpholines.[4][5][6]

Proposed Asymmetric Synthesis Pathway

A likely synthetic strategy would involve the initial construction of a dehydromorpholine
precursor followed by a chiral reduction to establish the stereocenter at the 2-position.

Step 1: Synthesis of the Dehydromorpholine Precursor

This would likely involve the condensation of N-benzylethanolamine with an appropriate three-
carbon aldehyde equivalent, followed by cyclization and elimination to form the unsaturated
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morpholine ring.
Step 2: Asymmetric Hydrogenation

The key step to introduce chirality is the asymmetric hydrogenation of the dehydromorpholine
intermediate. This reaction is often catalyzed by a rhodium complex with a chiral bisphosphine
ligand.[4][7]

Caption: Proposed asymmetric synthesis of (4-Benzylmorpholin-2-yl)methanol.

Derivatization and Further Synthetic Applications

The primary hydroxyl group of (4-benzylmorpholin-2-yl)methanol is a key functional handle
for further synthetic transformations. Its derivatization is crucial for its use as a building block in
the synthesis of more complex molecules.

Tosylation of the Primary Alcohol

Converting the alcohol to a tosylate is a highly effective method for transforming the hydroxyl
group into an excellent leaving group for subsequent nucleophilic substitution reactions.[8]

Experimental Protocol: Tosylation of (S)-(4-benzylmorpholin-2-yl)methanol([3]

Dissolve (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous CH2Clz and cool the
solution to 0 °C in an ice bath.

o Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl
chloride (1.2 eq).

« Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature,
stirring for an additional 4-6 hours.

» Quench the reaction with water and separate the organic layer.

» Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.
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e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure to yield the crude tosylate, which can be used in the next step without further
purification.

O-Alkylation
Direct O-alkylation of the hydroxyl group is another important derivatization strategy.

Experimental Protocol: O-Alkylation of (S)-(4-benzylmorpholin-2-yl)methanol[9]

» To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium
hydride (1.2 eq) in anhydrous DMF and cool to 0 °C.

» Slowly add a solution of (S)-(4-benzylmorpholin-2-yl)methanol (1.0 eq) in anhydrous DMF
to the NaH suspension.

» Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for
an additional 30 minutes.

e Cool the reaction mixture back to 0 °C and add the desired alkylating agent (e.g., 2-
ethoxybenzyl bromide, 1.1 eq) dropwise.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Work-up involves partitioning the mixture between water and an organic solvent (e.g., diethyl
ether or ethyl acetate), followed by washing, drying, and concentration.

e The crude product can be purified by column chromatography on silica gel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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